An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-5-hexen-3-ol
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-5-hexen-3-ol (CAS No: 1907-46-6). The document details its molecular structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines standardized experimental protocols for its synthesis and analysis, aiming to serve as a crucial resource for professionals in research and development.
Chemical and Physical Properties
3-Ethyl-5-hexen-3-ol is a colorless liquid recognized for its sweet, floral, and fruity fragrance, which has led to its use in the fragrance industry.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Summary of Quantitative Data for 3-Ethyl-5-hexen-3-ol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [1][2][3][4] |
| Molecular Weight | 128.21 g/mol | [2][5][6] |
| CAS Registry Number | 1907-46-6 | [2][3][4][5][7] |
| IUPAC Name | 3-ethylhex-5-en-3-ol | [5] |
| Synonyms | 5-Hexen-3-ol, 3-ethyl-; allyl diethyl carbinol | [1][5][8] |
| Density | 0.836 g/cm³ | [1] |
| Boiling Point | 172.7 °C at 760 mmHg | [1] |
| Flash Point | 64.2 °C | [1] |
| Vapor Pressure | 0.413 mmHg at 25 °C | [1] |
| Refractive Index | 1.439 | [1] |
| Octanol/Water Partition Coefficient (LogP) | 2.3 | [2][5][6] |
| Topological Polar Surface Area | 20.2 Ų | [5][6] |
Synthesis and Characterization Workflow
The synthesis of 3-Ethyl-5-hexen-3-ol can be achieved through a Grignard reaction, a common and effective method for creating tertiary alcohols.[9][10][11] The subsequent characterization of the synthesized compound involves a series of spectroscopic analyses to confirm its structure and purity.
Caption: General workflow for the synthesis and characterization of 3-Ethyl-5-hexen-3-ol.
Experimental Protocols
Synthesis via Grignard Reaction
This protocol describes a representative method for synthesizing 3-Ethyl-5-hexen-3-ol from 3-pentanone (B124093) and an allyl Grignard reagent.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous ether. A solution of allyl bromide in anhydrous ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining allyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 3-pentanone in anhydrous ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition, the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 3-Ethyl-5-hexen-3-ol.
Caption: Plausible synthetic route for 3-Ethyl-5-hexen-3-ol via Grignard reaction.
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Sample Preparation:
-
Accurately weigh 5-20 mg of the purified liquid sample for ¹H NMR (20-50 mg for ¹³C NMR).[12]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[12][13]
-
Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[12][13]
-
Cap the NMR tube securely.
Instrumental Protocol (General):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[12]
-
Shim the magnetic field to optimize homogeneity and improve spectral resolution.[12]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences and acquisition parameters.
Objective: To identify functional groups present in the molecule.
Sample Preparation (Neat Liquid Film):
-
Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][2]
-
Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[1][2]
Instrumental Protocol:
-
Obtain a background spectrum of the empty IR spectrometer.[14]
-
Place the prepared salt plate assembly into the sample holder of the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Objective: To determine the molecular weight and fragmentation pattern.
Sample Preparation (for Electron Ionization - EI):
-
As 3-Ethyl-5-hexen-3-ol is a volatile liquid, direct injection or introduction via a Gas Chromatography (GC) system is suitable.[15][16]
-
If using direct injection, a small amount of the neat liquid is introduced into the instrument's vacuum system where it vaporizes.
-
For GC-MS, prepare a dilute solution (e.g., ~1 mg/mL in a volatile organic solvent like dichloromethane (B109758) or methanol) and inject it into the GC inlet.[17]
Instrumental Protocol (EI-MS):
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15]
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.
Safety and Hazard Information
3-Ethyl-5-hexen-3-ol is classified under the Globally Harmonized System (GHS) with the following hazards:
Precautionary Statements: Standard precautions for handling irritating chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. depts.washington.edu [depts.washington.edu]
- 5. 3-Ethyl-5-hexen-3-ol | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Ethyl-5-hexen-3-ol [webbook.nist.gov]
- 8. 3-ethylhex-5-en-3-ol | 1907-46-6 | Buy Now [molport.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. youtube.com [youtube.com]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. paulcooper.pbworks.com [paulcooper.pbworks.com]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
